Stilbostemin B

Description

Structure

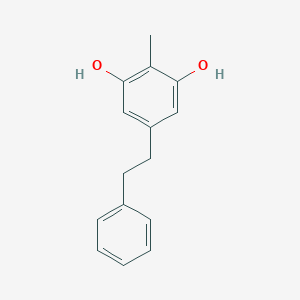

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-5-(2-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11-14(16)9-13(10-15(11)17)8-7-12-5-3-2-4-6-12/h2-6,9-10,16-17H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLHZPWZOCCDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20438942 | |

| Record name | STILBOSTEMIN B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162411-67-8 | |

| Record name | STILBOSTEMIN B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20438942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Stilbostemin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbostemin B, a stilbenoid compound isolated from the roots of Stemona sessilifolia, represents a molecule of interest within the rich chemical diversity of natural products. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and isolation of this compound. All available quantitative data has been systematically organized, and detailed experimental methodologies are presented to facilitate further research and application in drug discovery and development.

Chemical Structure and Properties

This compound is classified as a dihydrostilbene, a derivative of the stilbene scaffold characterized by the saturation of the ethylene bridge. Its chemical identity is confirmed by its molecular formula, C₁₅H₁₆O₂, and a molecular weight of 228.29 g/mol .

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 162411-67-8 | MedchemExpress |

| Molecular Formula | C₁₅H₁₆O₂ | United States Biological |

| Molecular Weight | 228.29 | United States Biological |

| Appearance | Not Reported | - |

| Solubility | Not Reported | - |

The elucidated chemical structure of this compound is presented in Figure 1.

Figure 1. Chemical Structure of this compound.

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific 1H and 13C NMR chemical shifts and coupling constants for this compound are detailed in the primary literature, a summary of the key spectral features is provided below. These data are instrumental for the unambiguous identification of the compound.

Table 2: Summary of Expected NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift Range (ppm) | Key Correlations (HMBC, COSY) |

| ¹H NMR | Aromatic Protons: ~6.0-7.5Methylene Protons: ~2.5-3.0Methyl Protons: ~2.0-2.5Hydroxyl Protons: Variable | Correlations between aromatic protons and adjacent carbons.Correlations between methylene protons of the dihydrostilbene bridge.Correlations between the methyl group protons and the aromatic ring. |

| ¹³C NMR | Aromatic Carbons: ~110-160Methylene Carbons: ~30-40Methyl Carbon: ~15-25 | - |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 229.1223, consistent with the molecular formula C₁₅H₁₇O₂⁺.

Experimental Protocols

Isolation of this compound from Stemona sessilifolia

The following is a generalized protocol based on the methodology reported for the isolation of stilbenoids from Stemona species. For precise details, consulting the original publication by Yang et al. (2007) is highly recommended.

Methodology:

-

Plant Material and Extraction: The air-dried and powdered roots of Stemona sessilifolia are extracted exhaustively with 95% ethanol at room temperature.

-

Concentration and Partitioning: The ethanol extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate-soluble fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate to yield several fractions.

-

Further Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by repeated column chromatography on Sephadex LH-20 and reverse-phase (RP-18) silica gel.

-

Final Isolation: The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to afford pure this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of pure this compound. However, stilbenoids as a class are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] These activities are often mediated through the modulation of key signaling pathways.

Based on the known activities of related stilbenoids, a hypothetical signaling pathway that could be influenced by this compound is the NF-κB signaling pathway, which is central to the inflammatory response.

Note: The inhibitory effect of this compound on the IKK complex is hypothetical and requires experimental validation.

Future Directions

The comprehensive characterization of this compound presented in this guide provides a solid foundation for future research. Key areas for further investigation include:

-

Total Synthesis: Development of a synthetic route to this compound would enable the production of larger quantities for extensive biological evaluation.

-

Biological Screening: A broad-based screening of this compound against various disease models is warranted to uncover its therapeutic potential.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its pharmacological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the discovery of compounds with enhanced potency and selectivity.

Conclusion

This compound is a naturally occurring dihydrostilbene with a well-defined chemical structure. While its biological activities are yet to be fully explored, its structural relationship to other bioactive stilbenoids suggests that it may possess interesting pharmacological properties. The detailed information provided in this technical guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery, stimulating further investigation into this promising molecule.

References

Stilbostemin B: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbostemin B is a naturally occurring dihydrostilbenoid, a class of phenolic compounds known for their diverse biological activities. First identified from the roots of Stemona sessilifolia, this molecule has since been isolated from other species within the Stemona genus, a plant family with a rich history in traditional medicine. This technical guide provides an in-depth overview of the discovery, origin, and known biological properties of this compound, with a focus on the experimental methodologies employed for its isolation and characterization. Quantitative data on its bioactivities are presented, and key experimental workflows are visualized to offer a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Origin

This compound was first reported as a known compound isolated during a phytochemical investigation of Stemona sessilifolia by Yang and colleagues in 2007.[1] This research, focused on identifying new stilbenoids from the roots of the plant, led to the isolation of two new dihydrostilbenes, stilbostemins H and I, alongside the previously identified this compound.[1]

Subsequent studies have also identified this compound in other Stemona species, including Stemona collinsae and Stemona tuberosa Lour. The presence of this compound and other stilbenoids in these plants suggests their role as phytoalexins, compounds produced by plants as a defense mechanism against pathogens.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part | Reference |

| Stemona sessilifolia | Stemonaceae | Roots | Yang et al., 2007 |

| Stemona collinsae | Stemonaceae | Roots | Pacher et al., 2002 |

| Stemona tuberosa Lour. | Stemonaceae | Roots | [Referenced in various secondary sources] |

Experimental Protocols

Isolation of this compound from Stemona sessilifolia

The following protocol is based on the methodology described by Yang et al. (2007) for the isolation of stilbenoids from the roots of S. sessilifolia.

dot

References

Stilbostemin B molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbostemin B, a stilbenoid compound isolated from plants of the Stemona genus, presents a molecule of interest for further scientific investigation. This document provides a concise summary of its fundamental physicochemical properties. At present, detailed publicly available data regarding its specific biological activities, associated signaling pathways, and established experimental protocols are limited. This guide serves to consolidate the known information and highlight the areas requiring further research to elucidate the potential therapeutic applications of this compound.

Physicochemical Properties

This compound is a naturally occurring stilbenoid.[1] Its basic molecular information is crucial for any experimental design and is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₂ | [1][2] |

| Molecular Weight | 228.29 g/mol | [1][2] |

| CAS Number | 162411-67-8 | [2] |

| Class | Stilbenoid, Polyphenol | [1] |

| Natural Source | Stemona species, including Stemona tuberosa | [1] |

Biological Context and Potential Areas for Investigation

This compound belongs to the stilbenoid class of compounds, which are known to possess a wide range of biological activities.[1] While specific studies on this compound are not extensively documented in current literature, the activities of other stilbenoids suggest potential avenues for future research.

Compounds isolated from Stemona tuberosa, the plant source of this compound, have demonstrated various pharmacological effects, including anti-inflammatory, antitussive, and anticancer activities. It is important to note that these activities have been largely attributed to the alkaloid and polysaccharide constituents of the plant, with less specific information available for its stilbenoid components.

Given the known biological activities of the broader stilbenoid class, potential areas for the investigation of this compound could include:

-

Anti-inflammatory effects: Investigating the potential to modulate inflammatory pathways.

-

Antioxidant properties: Assessing its capacity to scavenge free radicals and mitigate oxidative stress.

-

Anticancer potential: Evaluating its cytotoxicity against various cancer cell lines and exploring its mechanism of action.

Future Directions and Research Opportunities

The current body of scientific literature presents a clear opportunity for novel research into the pharmacological profile of this compound. To unlock its potential, the scientific community is encouraged to pursue the following:

-

Isolation and Purification: Development of robust and scalable protocols for the isolation and purification of this compound from Stemona tuberosa or through synthetic routes.

-

In Vitro Biological Screening: Comprehensive screening of this compound against a panel of biological targets to identify its primary mechanisms of action. This should include assays for anti-inflammatory, antioxidant, and antiproliferative activities.

-

Signaling Pathway Elucidation: Following initial screening, detailed studies to identify the specific cellular signaling pathways modulated by this compound are required. This would likely involve techniques such as Western blotting, qPCR, and reporter gene assays.

-

Preclinical In Vivo Studies: Should in vitro studies yield promising results, subsequent investigation in animal models will be necessary to assess the efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound is a defined chemical entity with known physicochemical properties but a largely unexplored biological profile. The rich pharmacology of its chemical class and plant source suggests that it may hold significant therapeutic potential. This technical guide serves as a call to the research community to undertake the necessary studies to uncover the biological functions and potential applications of this intriguing natural product. The lack of detailed experimental data and pathway analysis at this time underscores the nascent stage of research on this compound and the exciting opportunities that lie ahead.

References

Stilbostemin B: A Technical Guide to Solubility and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Stilbostemin B, a stilbenoid compound. Due to the limited availability of specific quantitative solubility data for this compound, this document leverages data from the broader class of stilbenoids and related compounds to provide a robust framework for its handling and application in research settings. Furthermore, this guide delves into the general biological activities and signaling pathways associated with stilbenoids, offering insights into the potential mechanisms of action for this compound.

Core Focus: Solubility of this compound

Understanding the solubility of a compound is critical for the design and execution of in vitro and in vivo studies. Stilbenoids, as a class, are characterized by their generally low aqueous solubility and higher solubility in organic solvents. This is attributed to their predominantly non-polar polyphenolic structure.

Quantitative Solubility Data

| Solvent | Solubility (for trans-stilbene) |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL[1] |

| Ethanol | Information not readily available |

| Water | Poorly soluble |

Note: The solubility of a compound can be influenced by factors such as temperature, pH, and the presence of co-solvents. It is recommended to perform preliminary solubility tests for your specific experimental conditions.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound, adapted from standard laboratory practices.

Objective:

To determine the saturation solubility of this compound in various solvents.

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., DMSO, Ethanol, Water, Phosphate-Buffered Saline pH 7.4)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO).

-

Shake-Flask Method:

-

Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial.

-

Incubate the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant.

-

-

Quantification:

-

Prepare a series of standard solutions of known concentrations from the stock solution.

-

Analyze the standards and the supernatant from the solubility experiment by HPLC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the saturation solubility.

-

Biological Activity and Signaling Pathways of Stilbenoids

Stilbenoids exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[2][3] These effects are often mediated through the modulation of key cellular signaling pathways. While the specific pathways affected by this compound are not yet fully elucidated, the following diagram illustrates a common mechanism of action for stilbenoids, the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation.

Caption: Inhibition of the NF-κB signaling pathway by stilbenoids.

Experimental Workflow for Investigating Stilbenoid Activity

The following diagram outlines a typical experimental workflow to investigate the biological activity of a stilbenoid compound like this compound.

Caption: Workflow for studying the anti-inflammatory effects of this compound.

References

Stilbostemin B: A Technical Overview of its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbostemin B is a stilbenoid, a class of naturally occurring phenolic compounds, isolated from plants of the Stemona genus, notably Stemona tuberosa and Stemona collinsae. As a member of the stilbenoid family, which includes well-researched compounds like resveratrol, this compound is emerging as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its neuroprotective and antifungal properties. This document summarizes the available quantitative data, outlines plausible experimental protocols based on cited research, and visualizes the potential mechanisms of action.

Core Biological Activities

Current research indicates two primary areas of biological activity for this compound: neuroprotection and antifungal effects.

Neuroprotective Activity

A glycoside of this compound, specifically this compound 3'-β-D-glucopyranoside, has demonstrated significant neuroprotective effects. In a key study, this compound was shown to protect human neuroblastoma SH-SY5Y cells from neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model Parkinson's disease in vitro. While the precise signaling pathway for this compound is yet to be fully elucidated, the neuroprotective effects of stilbenoids are often attributed to the activation of pro-survival pathways.

Antifungal Activity

This compound has also been identified as a potent antifungal agent. Research has demonstrated its efficacy against the fungus Cladosporium herbarum. This suggests a potential role for this compound in the development of new antifungal treatments.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay | Target Organism/Cell Line | Test Compound | Result |

| Antifungal | Germ tube inhibition | Cladosporium herbarum | This compound | EC50: 15 µg/mL[1] |

| Neuroprotection | 6-OHDA induced neurotoxicity | SH-SY5Y human neuroblastoma cells | This compound 3'-β-D-glucopyranoside | Significant protection (qualitative)[2][3] |

Experimental Protocols

Detailed experimental protocols for the biological assays mentioned are provided below. These are representative methodologies based on standard practices in the field, as the specific details from the original studies are not fully available.

Neuroprotective Activity Assay

This protocol describes a typical in vitro assay to evaluate the neuroprotective effects of a compound against 6-OHDA-induced toxicity in SH-SY5Y cells.

1. Cell Culture and Differentiation:

-

SH-SY5Y human neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and penicillin-streptomycin.

-

For differentiation into a more neuron-like phenotype, cells are often treated with retinoic acid for several days.

2. Compound Treatment:

-

Differentiated SH-SY5Y cells are pre-treated with varying concentrations of this compound 3'-β-D-glucopyranoside for a specified period (e.g., 24 hours).

3. Induction of Neurotoxicity:

-

Following pre-treatment, the culture medium is replaced with a medium containing 6-hydroxydopamine (6-OHDA) at a concentration known to induce significant cell death.

4. Assessment of Cell Viability:

-

After the 6-OHDA incubation period, cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and cell viability is expressed as a percentage of the control (untreated) cells.

5. Data Analysis:

-

The protective effect of this compound 3'-β-D-glucopyranoside is determined by comparing the viability of cells treated with the compound and 6-OHDA to those treated with 6-OHDA alone.

A representative workflow for assessing the neuroprotective potential of this compound.

Antifungal Activity Assay (Germ Tube Inhibition)

This protocol outlines a general method for determining the antifungal activity of a compound by measuring the inhibition of germ tube formation.

1. Fungal Spore Suspension Preparation:

-

Cladosporium herbarum is cultured on a suitable agar medium.

-

Spores are harvested and suspended in a sterile liquid medium to a standardized concentration.

2. Compound Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the liquid medium.

3. Incubation:

-

The fungal spore suspension is mixed with the different concentrations of this compound in microtiter plates.

-

The plates are incubated under conditions that promote germ tube formation.

4. Microscopic Examination:

-

After incubation, a sample from each well is examined under a microscope.

-

The number of germinated and non-germinated spores is counted for each concentration of the compound.

5. EC50 Determination:

-

The percentage of germ tube inhibition is calculated for each concentration relative to a control (no compound).

-

The EC50 value (the concentration that inhibits 50% of germ tube formation) is determined by plotting the inhibition percentage against the compound concentration.

A general workflow for determining the antifungal activity of this compound.

Potential Signaling Pathways

While the specific molecular targets of this compound are still under investigation, the biological activities of other stilbenoids provide a framework for its potential mechanisms of action.

Neuroprotective Signaling

Stilbenoids are known to exert their neuroprotective effects through the modulation of various signaling pathways. A key pathway implicated is the PI3K/Akt pathway, which is a central regulator of cell survival and proliferation.

Hypothesized PI3K/Akt signaling pathway for this compound-mediated neuroprotection.

Conclusion and Future Directions

This compound has demonstrated promising neuroprotective and antifungal activities in preliminary studies. The available data, although limited, suggests its potential as a lead compound for the development of novel therapeutics. Further research is warranted to:

-

Elucidate the precise molecular mechanisms and signaling pathways involved in its biological activities.

-

Conduct more extensive quantitative studies to establish dose-response relationships and efficacy in various models.

-

Investigate its pharmacokinetic and toxicological profiles to assess its suitability for in vivo applications.

The exploration of this compound and other related stilbenoids from natural sources continues to be a valuable endeavor in the quest for new and effective therapeutic agents.

References

- 1. 6-Hydroxydopamine Induces Neurodegeneration in Terminally Differentiated SH-SY5Y Neuroblastoma Cells via Enrichment of the Nucleosomal Degradation Pathway: a Global Proteomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Neurological Disorders with Stilbenes: Bridging the Preclinical-Clinical Gap [ijbs.com]

- 3. Synthesis and Biological Evaluation of Dipeptide-Based Stilbene Derivatives Bearing a Biheterocyclic Moiety as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. This diverse family of molecules, found in various plant species, has garnered significant attention for a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. Within this class, the Stemona genus of plants has been identified as a source of unique stilbenoids, including the Stilbostemin series of compounds. This technical guide provides an in-depth overview of Stilbostemin B and its related stilbenoid compounds, focusing on their chemical nature, biological activities, and potential mechanisms of action, with a particular emphasis on their relevance to drug discovery and development.

This compound is a dihydrostilbene that has been isolated from the roots of Stemona sessilifolia and Stemona cf. pierrei. While research on the Stemona genus has historically focused on its alkaloid constituents for their antitussive and insecticidal properties, the stilbenoids from these plants are emerging as a promising area of investigation. This guide aims to consolidate the available scientific information on this compound and its analogs, providing a resource for researchers interested in exploring their therapeutic potential.

Chemical Structures and Related Compounds

This compound belongs to the dihydrostilbene subclass of stilbenoids, meaning the ethylene bridge connecting the two phenyl rings is saturated. It was first isolated and identified as part of a phytochemical investigation of Stemona sessilifolia. Several other related stilbenoids, collectively referred to as Stilbostemins, have also been isolated from Stemona species. The chemical structures of this compound and some of its known analogs are presented below. The lack of extensive published data on this compound's specific biological activities necessitates a comparative analysis with its more well-studied stilbenoid relatives.

| Compound Name | Molecular Formula | Source Organism(s) |

| This compound | C15H16O2 | Stemona sessilifolia, Stemona cf. pierrei |

| Stilbostemin D | - | Stemona sessilifolia, Stemona cf. pierrei |

| Stilbostemin G | - | Stemona sessilifolia, Stemona cf. pierrei |

| Stilbostemin H | - | Stemona sessilifolia[1] |

| Stilbostemin I | C18H22O3 | Stemona sessilifolia[1][2] |

| Stilbostemin J | - | Stemona japonica[3] |

| Stilbostemin K | - | Stemona japonica[3] |

| Stilbostemin L | - | Stemona japonica[3] |

Quantitative Biological Activity Data

While specific quantitative biological activity data for this compound is not available in the current body of scientific literature, studies on other stilbenoids isolated from Stemona and other plant sources provide valuable insights into the potential bioactivities of this compound class. The following tables summarize the quantitative data for related stilbenoid compounds, offering a basis for comparison and hypothesis generation for future studies on this compound.

Table 1: Anti-inflammatory Activity of Related Stilbenoids

| Compound | Assay | Target/Cell Line | Activity Metric (IC50/EC50) | Reference |

| Stemajapine A | NO Production Inhibition | RAW264.7 macrophages | 19.7 µM | [4] |

| Stemajapine C | NO Production Inhibition | RAW264.7 macrophages | 13.8 µM | [4] |

| Dexamethasone (Control) | NO Production Inhibition | RAW264.7 macrophages | 11.7 µM | [4] |

| Oleiferaside A-C (dihydrostilbene glycosides) | NO and PGE2 Production Inhibition | RAW264.7 macrophages | Exhibited inhibitory activity | [5] |

Table 2: Antifungal and Antibacterial Activities of Stilbenoids from Stemona

| Compound(s) | Activity | Target Organism(s) | Notes | Reference |

| Pinosylvin | Antifungal | Cladosporium herbarum | High activity | [6][7] |

| Stilbostemin G, Stemanthrenes A-C | Antifungal | Cladosporium herbarum | Weak activity | [6][7] |

| Stilbostemins J-L, Stemanthrene F | Antibacterial | Staphylococcus aureus, Staphylococcus epidermidis | Strong activity for compounds 3-6 | [3] |

Table 3: Neuroprotective and Other Activities of Stemona Stilbenoids

| Compound(s) | Activity | Assay/Model | Key Findings | Reference |

| Dihydrostilbene glucosides | Neuroprotective | 6-hydroxydopamine-induced neurotoxicity in SH-SY5Y cells | Showed potential neuroprotective effects | [8] |

| 15 Stemona stilbenoids | Leukotriene Biosynthesis Inhibition | - | Some compounds more potent than zileuton | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of stilbenoids like this compound.

Protocol 1: Isolation and Purification of Stilbenoids from Stemona Species

This protocol is based on the methods described for the isolation of stilbenoids from Stemona sessilifolia and Stemona japonica.

1. Extraction:

-

Air-dried and powdered roots of the Stemona species are extracted with 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate.

-

The fractions are concentrated under reduced pressure.

3. Chromatographic Separation:

-

The active fraction (e.g., the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

4. Final Purification:

-

Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

A mobile phase consisting of a mixture of methanol and water or acetonitrile and water is commonly used.

-

The purity of the isolated compounds is confirmed by analytical HPLC and their structures are elucidated using spectroscopic methods such as NMR (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in RAW264.7 Macrophages

This protocol is a standard method to assess the anti-inflammatory potential of compounds.

1. Cell Culture:

-

RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Treatment:

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

The medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).

-

After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

3. Measurement of Nitric Oxide:

-

After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Briefly, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The absorbance at 540 nm is measured using a microplate reader.

-

The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

4. Cell Viability Assay:

-

To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or WST-1) is performed in parallel.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of other stilbenoids provide a framework for potential modes of action. Stilbenoids are known to exert their biological effects through the modulation of various signaling cascades involved in inflammation, oxidative stress, and cell survival.

Anti-inflammatory Signaling Pathways

Stilbenoids are well-documented for their anti-inflammatory properties, which are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Stilbenoids can inhibit this pathway at multiple levels, including preventing IκB degradation and blocking the nuclear translocation of NF-κB.

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are crucial signaling molecules that regulate cellular responses to a variety of extracellular stimuli. These pathways are often activated in response to inflammatory signals and play a significant role in the production of inflammatory mediators. Stilbenoids have been shown to inhibit the phosphorylation and activation of MAPKs, thereby downregulating downstream inflammatory responses.

Metabolic Regulation and Cell Survival Pathways

Stilbenoids can also influence cellular metabolism and survival through pathways such as the AMP-activated protein kinase (AMPK) signaling cascade.

-

AMPK Pathway: AMPK is a key energy sensor that is activated in response to low cellular energy levels (high AMP/ATP ratio). Once activated, AMPK works to restore energy homeostasis by stimulating catabolic pathways (e.g., glucose uptake and fatty acid oxidation) and inhibiting anabolic pathways (e.g., protein and lipid synthesis). Some stilbenoids are known to activate AMPK, which can contribute to their beneficial effects on metabolic disorders. AMPK activation has also been linked to anti-inflammatory effects and the induction of autophagy, a cellular recycling process that is important for cellular health.

Workflow for Stilbenoid Drug Discovery

The exploration of this compound and related compounds for therapeutic applications follows a logical progression from natural source to potential clinical candidate.

Conclusion and Future Directions

This compound and its related stilbenoid compounds from the Stemona genus represent a largely untapped area of natural product research. While current knowledge is limited, the documented biological activities of other stilbenoids, including those from Stemona, suggest that the Stilbostemin family may possess significant therapeutic potential, particularly in the areas of inflammation, infectious diseases, and neuroprotection.

The primary obstacle to advancing the study of this compound is the lack of specific biological data and detailed mechanistic studies. Future research should prioritize the following:

-

Total Synthesis of this compound: A successful total synthesis would provide a reliable source of the pure compound for biological evaluation, overcoming the limitations of isolation from natural sources.

-

Comprehensive Biological Screening: this compound should be systematically screened in a panel of in vitro assays to identify its primary biological activities and to quantify its potency.

-

Mechanism of Action Studies: Once a significant biological activity is confirmed, detailed studies should be undertaken to elucidate the underlying molecular mechanisms and identify the specific cellular targets and signaling pathways involved.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of this compound analogs will be crucial for understanding the structural features required for its activity and for the design of more potent and selective derivatives.

By addressing these key research gaps, the scientific community can begin to unlock the full therapeutic potential of this compound and its related stilbenoid compounds, paving the way for the development of novel drugs for a range of human diseases.

References

- 1. Stilbenoids from Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stilbostemin I | C18H22O3 | CID 60205843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stilbenoids from Stemona japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Three undescribed dihydrostilbene glycosides from leaves of Camellia oleifera Abel. And their anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Dihydrophenanthrenes and other antifungal stilbenoids from Stemona cf. pierrei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The diversity of Stemona stilbenoids as a result of storage and fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of Stilbenoids from Stemona Species

For Researchers, Scientists, and Drug Development Professionals

The genus Stemona is a rich source of structurally diverse and biologically active stilbenoids, a class of phenolic compounds with a C6-C2-C6 skeleton. These compounds have garnered significant attention from the scientific community due to their wide range of pharmacological activities, including antifungal, antibacterial, antioxidant, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive review of the literature on stilbenoids isolated from various Stemona species, with a focus on their isolation, characterization, and biological significance.

Stilbenoids Isolated from Stemona Species

Numerous studies have led to the isolation and identification of a variety of stilbenoids from different Stemona species, primarily from the roots. These compounds can be broadly categorized into monomers, dimers, and other derivatives. The substitution patterns on the aromatic rings, including hydroxylation, methoxylation, and prenylation, contribute to the structural diversity and biological activity of these molecules.

Table 1: Stilbenoids Isolated from Various Stemona Species

| Compound Name | Stemona Species | Plant Part | Reference |

| Stemobenoid A | S. tuberosa | Roots | [1] |

| Stemobenoid B | S. tuberosa | Roots | [1] |

| Stilbostemin P | S. japonica | Roots | |

| Stilbostemin Q | S. japonica | Roots | |

| Stilbostemin R | S. japonica | Roots | |

| Stemanthrene G | S. japonica | Roots | |

| Stilbostemin H | S. sessilifolia | Roots | [1] |

| Stilbostemin I | S. sessilifolia | Roots | [1] |

| Stemanthrene E | S. sessilifolia | Roots | [1] |

| Stilbostemin J | S. japonica | Roots | |

| Stilbostemin K | S. japonica | Roots | |

| Stilbostemin L | S. japonica | Roots | |

| Stemanthrene F | S. japonica | Roots |

Experimental Protocols for Isolation and Purification

The isolation of stilbenoids from Stemona species typically involves a multi-step process that includes extraction, fractionation, and chromatographic separation. The following is a generalized protocol based on methodologies reported in the literature.

Extraction

Dried and powdered plant material (usually roots) is extracted with an organic solvent. Methanol or ethanol are commonly used due to their ability to extract a broad range of polar and non-polar compounds. The extraction is often performed at room temperature with agitation or under reflux to increase efficiency.

Fractionation

The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common fractionation scheme involves partitioning the concentrated extract between water and a series of organic solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

Chromatographic Separation

The fractions enriched with stilbenoids are further purified using various chromatographic techniques.

-

Column Chromatography: This is a primary purification step. Silica gel is a common stationary phase, and a gradient solvent system, typically starting with a non-polar solvent like petroleum ether or hexane and gradually increasing the polarity with ethyl acetate, is used to elute the compounds.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, reversed-phase prep-HPLC is often employed. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

Table 2: Spectroscopic Data for Selected Stilbenoids from Stemona Species

| Compound | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| Stemobenoid A | Data not fully available in search results | Data not fully available in search results |

| Stilbostemin H | Data not fully available in search results | Data not fully available in search results |

| Stilbostemin J | Data not fully available in search results | Data not fully available in search results |

Note: Complete NMR data for specific compounds is often found in the full text of the cited research articles and can be extensive.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the typical workflows for the isolation and purification of stilbenoids from Stemona species.

Caption: General workflow for stilbenoid isolation.

Biosynthesis of Stilbenoids

The biosynthesis of stilbenoids in plants occurs via the phenylpropanoid pathway. This pathway starts with the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaroyl-CoA. The key enzyme, stilbene synthase (STS), catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene scaffold, resveratrol. Further enzymatic modifications, such as hydroxylation, methylation, and prenylation, lead to the diverse array of stilbenoids found in Stemona species.

Caption: Phenylpropanoid pathway for stilbenoid biosynthesis.

Biological Activities and Future Perspectives

Stilbenoids from Stemona species have demonstrated a range of promising biological activities. For instance, compounds isolated from S. japonica have shown strong antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis. Stemobenoids from S. tuberosa displayed potent quinone reductase inducing activity, suggesting potential for cancer chemoprevention[1]. The antifungal properties of Stemona stilbenoids are also well-documented.

The structural diversity of stilbenoids in the Stemona genus presents a valuable resource for the discovery of new therapeutic agents. Future research should focus on the comprehensive biological evaluation of these compounds, including their mechanisms of action and structure-activity relationships. Furthermore, the development of efficient and sustainable methods for the synthesis or biotechnological production of these stilbenoids will be crucial for their potential application in drug development.

References

Biosynthesis of Stilbenoids in Stemona tuberosa: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Stemona tuberosa is a perennial herb recognized in traditional medicine, particularly in China, for its therapeutic properties. Phytochemical investigations have revealed that its roots are a rich source of various secondary metabolites, including a diverse array of stilbenoids. These phenolic compounds are of significant interest due to their wide range of biological activities. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of stilbenoids in Stemona tuberosa, based on established knowledge of the phenylpropanoid pathway in other plant species. Due to a lack of specific research on the biosynthesis in S. tuberosa, this document also serves as a methodological framework for future investigations in this area, detailing experimental protocols and data presentation strategies.

Putative Biosynthetic Pathway of Stilbenoids in Stemona tuberosa

The biosynthesis of stilbenoids is a branch of the general phenylpropanoid pathway, which originates from the shikimate pathway. The core stilbene scaffold is formed by the enzyme stilbene synthase. Subsequent enzymatic modifications, such as hydroxylation, methylation, and glycosylation, lead to the diverse range of stilbenoids found in Stemona tuberosa.

The initial steps of the pathway, leading to the formation of key precursors, are well-established in plants. Phenylalanine, an aromatic amino acid derived from the shikimate pathway, serves as the primary starting material. A series of enzymatic reactions convert phenylalanine into cinnamoyl-CoA and subsequently into p-coumaroyl-CoA, which are the starter molecules for stilbene and flavonoid biosynthesis, respectively.

While the complete chloroplast and mitochondrial genomes of Stemona tuberosa have been sequenced, a detailed characterization of the nuclear genes encoding the enzymes of the stilbenoid biosynthetic pathway has not yet been reported[1][2][3]. The following diagram illustrates the hypothesized biosynthetic pathway.

Caption: Putative biosynthetic pathway of stilbenoids in Stemona tuberosa.

Quantitative Data Summary

Currently, there is a lack of published quantitative data specifically on the biosynthesis of stilbenoids in Stemona tuberosa. The following tables are presented as templates for researchers to structure their data upon successful experimentation.

Table 1: Precursor Uptake and Conversion Rates in S. tuberosa Cell Cultures

| Precursor (Labeled) | Concentration (µM) | Incubation Time (h) | Uptake (%) | Conversion to Stilbenoids (%) | Key Stilbenoid Products |

| [¹³C₆]-Phenylalanine | 50 | 24 | Data | Data | Data |

| [¹³C₆]-Phenylalanine | 50 | 48 | Data | Data | Data |

| [¹³C₉]-Cinnamic Acid | 50 | 24 | Data | Data | Data |

| [¹³C₉]-Cinnamic Acid | 50 | 48 | Data | Data | Data |

Table 2: Kinetic Parameters of a Putative S. tuberosa Stilbene Synthase (StSTS1)

| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/s) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| p-Coumaroyl-CoA | Data | Data | Data | Data |

| Cinnamoyl-CoA | Data | Data | Data | Data |

| Malonyl-CoA | Data | Data | Data | Data |

Detailed Experimental Protocols

The following protocols are generalized methods that can be adapted for the study of stilbenoid biosynthesis in Stemona tuberosa.

Protocol for Precursor Feeding Studies

This protocol is designed to trace the incorporation of labeled precursors into stilbenoids, confirming the biosynthetic pathway.

References

- 1. The complete chloroplast genome of Stemona tuberosa Lour (Stemonaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative analysis of mitochondrial genomes of Stemona tuberosa lour. reveals heterogeneity in structure, synteny, intercellular gene transfer, and RNA editing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative analysis of mitochondrial genomes of Stemona tuberosa lour. reveals heterogeneity in structure, synteny, intercellular gene transfer, and RNA editing - PubMed [pubmed.ncbi.nlm.nih.gov]

Stilbostemin B: A Stilbenoid Secondary Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Stilbostemin B is a stilbenoid, a class of naturally occurring phenolic compounds, isolated from plants of the Stemona genus. As a secondary metabolite, it is part of the plant's defense mechanism and has demonstrated notable biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its biological effects, underlying mechanisms, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural product.

Introduction

Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in the plant's interaction with its environment, serving as defense compounds against pathogens, herbivores, and other stressors. Stilbenoids, a well-known class of secondary metabolites, are widely recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.

This compound, a member of the stilbenoid family, is found in various Stemona species, which have a history of use in traditional medicine. This guide will delve into the known biological activities of this compound, presenting quantitative data, detailed experimental procedures, and visualizations of associated pathways to facilitate further research and development.

Biological Activities and Quantitative Data

The biological activities of this compound and its derivatives have been investigated in a limited number of studies. The primary reported activities are antifungal and, for its glycosidic form, neuroprotective.

Table 1: Summary of Quantitative Bioactivity Data for this compound and its Glycoside

| Compound | Biological Activity | Assay System | Target/Cell Line | Parameter | Value | Reference |

| This compound | Antifungal | Microdilution Assay | Cladosporium herbarum | EC50 | 15 µg/mL | [Pacher et al., 2002] |

| This compound 3'-β-D-glucopyranoside | Neuroprotective | 6-hydroxydopamine (6-OHDA)-induced neurotoxicity | Human neuroblastoma SH-SY5Y cells | Cell Viability | Significant protection (qualitative) | [Lee et al., 2006] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide the experimental protocols for the key biological assays reported for this compound and its derivative.

Antifungal Activity Assay (Microdilution Method)

This protocol is based on the methodology described by Pacher et al. (2002) for assessing the antifungal activity of this compound against Cladosporium herbarum.

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the growth of the fungus Cladosporium herbarum.

Materials:

-

This compound

-

Cladosporium herbarum culture

-

Potato Dextrose Broth (PDB)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Spectrophotometer (microplate reader)

Procedure:

-

Preparation of Fungal Inoculum:

-

Grow Cladosporium herbarum on Potato Dextrose Agar (PDA) plates.

-

Harvest spores from a mature culture and suspend them in sterile PDB.

-

Adjust the spore suspension to a final concentration of approximately 1 x 104 spores/mL.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in PDB to achieve a range of final concentrations to be tested.

-

-

Assay Setup:

-

Add 100 µL of the fungal inoculum to each well of a 96-well microplate.

-

Add 100 µL of the diluted this compound solutions to the respective wells.

-

Include positive controls (fungal inoculum with a known antifungal agent) and negative controls (fungal inoculum with DMSO vehicle).

-

-

Incubation:

-

Incubate the microplates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

-

-

Data Analysis:

-

Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.

-

Calculate the percentage of growth inhibition for each concentration of this compound compared to the negative control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Neuroprotective Activity Assay (6-OHDA-Induced Neurotoxicity)

This protocol is based on the methodology described by Lee et al. (2006) for evaluating the neuroprotective effects of this compound 3'-β-D-glucopyranoside against 6-hydroxydopamine (6-OHDA)-induced cell death in SH-SY5Y human neuroblastoma cells.

Objective: To assess the ability of this compound 3'-β-D-glucopyranoside to protect neuronal cells from oxidative stress-induced apoptosis.

Materials:

-

This compound 3'-β-D-glucopyranoside

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

6-hydroxydopamine (6-OHDA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Culture:

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Plating:

-

Seed the cells into 96-well plates at a density of approximately 1 x 104 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of this compound 3'-β-D-glucopyranoside for a specified period (e.g., 1 hour).

-

Induce neurotoxicity by adding a final concentration of 6-OHDA (e.g., 50 µM) to the wells (excluding the control group).

-

-

Incubation:

-

Incubate the plates for an additional 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

-

Compare the viability of cells treated with this compound 3'-β-D-glucopyranoside and 6-OHDA to those treated with 6-OHDA alone to determine the neuroprotective effect.

-

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of this compound are not yet fully elucidated, the general mechanisms of stilbenoids often involve the modulation of key signaling pathways related to inflammation and cellular stress responses. Based on the activities of other stilbenoids, potential pathways that this compound may influence include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Potential Involvement in NF-κB Signaling

The NF-κB pathway is a central regulator of the inflammatory response. Many stilbenoids are known to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.

Stilbostemin B: Uncharted Territory in Therapeutic Target Identification

Despite its classification as a stilbenoid, a class of compounds known for diverse biological activities, Stilbostemin B remains a molecule with virtually no publicly available research on its therapeutic targets, mechanism of action, or effects on signaling pathways.

This compound is a known stilbenoid compound isolated from plants of the Stemona genus. Its chemical structure is documented, and it is available for purchase from several chemical suppliers for research purposes. However, a comprehensive review of scientific literature and biological databases reveals a significant gap in the understanding of its pharmacological properties.

At present, there is no published data detailing in vitro or in vivo studies that would elucidate the therapeutic potential of this compound. Consequently, information regarding its binding affinities, efficacy in disease models, or specific molecular interactions is unavailable. This lack of foundational research means that key quantitative data, such as IC50 values or Ki, are absent from the scientific record.

Furthermore, no experimental protocols have been published that utilize this compound as a pharmacological tool. As a result, methodologies for studying its effects on cellular or animal models have not been established.

The absence of any identified biological activity also means that there are no known signaling pathways associated with this compound. Therefore, the creation of diagrams to visualize its mechanism of action is not possible.

Preliminary In Vitro Screening of Stilbenoids: A Technical Guide

Disclaimer: No specific scientific literature or data was found for a compound named "Stilbostemin B." This guide therefore provides a comprehensive overview of the preliminary in vitro screening methodologies and known biological activities of the broader class of stilbenoid compounds, to which "this compound" may belong. The data and pathways presented are representative of stilbenoids like resveratrol, pterostilbene, and piceatannol.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines standard in vitro assays for evaluating the cytotoxic, anti-inflammatory, and antioxidant properties of stilbenoid compounds, presents exemplary data in a structured format, and provides detailed experimental protocols and visual representations of key signaling pathways.

Data Presentation: Biological Activity of Stilbenoids

The following tables summarize the cytotoxic effects of various stilbenoid compounds on different human cancer cell lines, as determined by in vitro assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of Stilbenoids in Human Cancer Cell Lines

| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| Resveratrol | SW480 (Colon) | MTT | Not Specified | 110 |

| Compound 1* | SW480 (Colon) | MTT | Not Specified | 70 |

| Compound 2** | SW480 (Colon) | MTT | Not Specified | 50 |

| R2-viniferin | HepG2 (Liver) | Crystal Violet | Not Specified | <10 |

| ε-viniferin | HepG2 (Liver) | Crystal Violet | Not Specified | 178 |

*Compound 1 is a hydroxylated stilbene.[1] **Compound 2 is a hydroxylated and methoxylated stilbene.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the potential of a compound to kill cancer cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2]

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Treat the cells with various concentrations of the stilbenoid compound and incubate for the desired period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.

-

Add 100 µL of a detergent reagent to solubilize the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[3]

-

Principle: SRB is a bright pink aminoxanthene dye that can form an electrostatic complex with basic amino acid residues of proteins in slightly acidic conditions.

-

Procedure:

-

After treating cells with the test compound, fix the cell monolayers with 10% (wt/vol) trichloroacetic acid for 30-60 minutes at 4°C.[3][4]

-

Wash the plates four to five times with 1% (vol/vol) acetic acid to remove excess dye.[3][4]

-

Air-dry the plates.

-

Add 0.4% SRB in 1% acetic acid to each well and stain for 30 minutes at room temperature.[4]

-

The protein-bound dye is dissolved in a 10 mM Tris base solution.[3]

-

Measure the optical density (OD) at 510 nm using a microplate reader.[3]

-

Anti-inflammatory Assays

These assays evaluate the potential of a compound to mitigate inflammatory responses.

-

Principle: The anti-inflammatory potential of stilbenoids can be assessed by measuring their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). NO concentration is determined using the Griess reagent.

-

Procedure:

-

Culture RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the stilbenoid compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to quantify NO levels.

-

Antioxidant Assays

These assays determine the capacity of a compound to neutralize free radicals and reduce oxidative stress.

-

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common antioxidant assay. In the presence of an antioxidant, the purple color of DPPH fades, and the change in absorbance is measured spectrophotometrically.

-

Procedure:

-

Prepare a solution of the stilbenoid compound at various concentrations.

-

Add the compound solution to a DPPH solution in methanol.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the in vitro screening of stilbenoids.

Caption: A generalized workflow for the in vitro screening of novel compounds.

Caption: Stilbenoids can inhibit the NF-κB inflammatory pathway.

Caption: Stilbenoids can modulate the MAPK signaling cascade.

Caption: Stilbenoids can activate the Nrf2-mediated antioxidant response.

References

- 1. Inhibition of Cancer Derived Cell Lines Proliferation by Synthesized Hydroxylated Stilbenes and New Ferrocenyl-Stilbene Analogs. Comparison with Resveratrol [mdpi.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Methodological & Application

Application Notes and Protocols: A Proposed Synthesis of Stilbostemin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilbostemin B is a naturally occurring stilbenoid isolated from Stemona species.[1] As a member of the stilbenoid class of compounds, it holds potential for biological activity and warrants further investigation. This document outlines a proposed synthetic protocol for this compound. In the absence of a published total synthesis, this protocol is based on well-established synthetic methodologies for the construction of the stilbene core and subsequent functional group manipulations. The proposed synthesis is designed to be adaptable and serve as a foundational guide for researchers aiming to synthesize this compound and its analogs for further study.

Proposed Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound suggests that the core stilbene scaffold can be constructed via a Wittig-type olefination reaction. The key disconnection is across the central double bond, leading to a substituted benzaldehyde and a benzylphosphonium ylide. Further disconnections of the aromatic precursors would lead to commercially available starting materials.

Proposed Synthetic Workflow

The proposed forward synthesis of this compound is a multi-step process commencing with commercially available starting materials. The key steps include the preparation of the requisite aromatic precursors, followed by a Wittig reaction to form the stilbene backbone, and concluding with protective group manipulations to yield the final product.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Disclaimer: The following protocols are generalized procedures and have not been optimized for the synthesis of this compound. They are intended to serve as a starting point for methods development. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protection of Phenolic Hydroxyl Group

This procedure describes a general method for the protection of a phenolic hydroxyl group as a silyl ether.

-

To a solution of the substituted phenol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazole (1.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the protected phenol.

Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol outlines the oxidation of a primary benzyl alcohol to the corresponding benzaldehyde.

-

To a suspension of pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous DCM in a flame-dried round-bottom flask, add a solution of the protected benzyl alcohol (1.0 eq) in anhydrous DCM.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the substituted benzaldehyde.

Formation of Benzylphosphonium Salt

This procedure details the preparation of a benzylphosphonium salt from a benzyl halide.

-

To a solution of the benzyl halide (1.0 eq) in anhydrous toluene in a round-bottom flask, add triphenylphosphine (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours.

-

Monitor the formation of a precipitate.

-

After cooling to room temperature, collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid under vacuum to obtain the pure benzylphosphonium salt.

Wittig Olefination

This protocol describes the coupling of the benzaldehyde and the benzylphosphonium salt to form the stilbene core.

-

Suspend the benzylphosphonium salt (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise to the suspension. The formation of a deep red or orange color indicates the generation of the ylide.

-

Stir the mixture at -78 °C for 1 hour.

-

Add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the protected this compound.

Deprotection of Silyl Ether

This final step removes the silyl protecting group to yield this compound.

-

To a solution of the protected this compound (1.0 eq) in THF in a plastic vial or flask, add tetra-n-butylammonium fluoride (TBAF) (1.5 eq, as a 1 M solution in THF).

-

Stir the reaction mixture at room temperature for 1-3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the final product, this compound.

Characterization Data (Reference)

As the synthesis has not been performed, experimental data is not available. The following table includes reference data from the isolation and characterization of natural this compound, which should be used for comparison.

| Compound | Molecular Formula | Molecular Weight | Appearance | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |

| This compound | C₁₇H₁₈O₄ | 286.32 g/mol | To be determined | To be compared with data from isolated natural product. |

Signaling Pathways and Biological Activity

Stilbenoids, as a class of compounds, are known to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The specific biological activities and associated signaling pathways for this compound have not been extensively characterized. The synthesis of this compound would enable such studies.

Figure 2. Potential mechanism of action for this compound.

Conclusion

This document provides a detailed, albeit proposed, synthetic protocol for this compound. The outlined workflow utilizes robust and well-documented chemical transformations common in the synthesis of stilbenoids. It is anticipated that this guide will facilitate the synthesis of this compound, thereby enabling further investigation into its chemical and biological properties. Researchers are advised to use this protocol as a foundational method, with the understanding that optimization of each step will be necessary to achieve satisfactory yields and purity.

References

Application Notes and Protocols: Total Synthesis of Stilbostemin B and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilbostemin B is a naturally occurring stilbenoid compound isolated from plants of the Stemona genus, such as Stemona sessilifolia and Stemona tuberosa[1][2]. Stilbenoids are a class of phenolic compounds that have garnered significant attention for their diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties[1][3]. The total synthesis of this compound and its analogs is a key area of research for enabling further investigation into their therapeutic potential and for the development of novel drug candidates. This document provides an overview of a representative synthetic approach to this compound, along with detailed experimental protocols and a discussion of the biological context of stilbenoids.

Retrosynthetic Analysis and Synthetic Strategy

A common and effective strategy for the synthesis of stilbenes is the Wittig reaction or the Horner-Wadsworth-Emmons (HWE) reaction. These reactions form the central carbon-carbon double bond of the stilbene core by coupling a phosphonium ylide (Wittig) or a phosphonate carbanion (HWE) with an aldehyde. For the synthesis of this compound, a plausible retrosynthetic analysis would disconnect the molecule at the double bond, leading to a substituted benzaldehyde and a corresponding benzylphosphonium salt or benzylphosphonate ester.

Caption: Retrosynthetic analysis of this compound.

Hypothetical Quantitative Data for this compound Synthesis

The following table summarizes hypothetical quantitative data for a multi-step synthesis of this compound, representative of what would be expected in a research publication.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |

| 1 | Protection | 3,5-Dihydroxybenzaldehyde | 3,5-Bis(methoxymethoxy)benzaldehyde | MOMCl, DIPEA, DCM, 0 °C to rt | 95 | >98 |

| 2 | Bromination | 4-Methylphenol | 2-Bromo-4-methylphenol | NBS, CCl4, rt | 88 | >99 |

| 3 | Protection | 2-Bromo-4-methylphenol | 1-Bromo-2-(methoxymethoxy)-4-methylbenzene | MOMCl, DIPEA, DCM, 0 °C to rt | 92 | >98 |

| 4 | Lithiation and Formylation | 1-Bromo-2-(methoxymethoxy)-4-methylbenzene | 2-(Methoxymethoxy)-4-methylbenzaldehyde | n-BuLi, THF, -78 °C; then DMF | 75 | >95 |

| 5 | Reduction | 2-(Methoxymethoxy)-4-methylbenzaldehyde | (2-(Methoxymethoxy)-4-methylphenyl)methanol | NaBH4, MeOH, 0 °C | 98 | >99 |

| 6 | Bromination | (2-(Methoxymethoxy)-4-methylphenyl)methanol | 1-(Bromomethyl)-2-(methoxymethoxy)-4-methylbenzene | PBr3, Et2O, 0 °C | 85 | >97 |

| 7 | Arbuzov Reaction | 1-(Bromomethyl)-2-(methoxymethoxy)-4-methylbenzene | Diethyl (2-(methoxymethoxy)-4-methylbenzyl)phosphonate | P(OEt)3, 120 °C | 90 | >98 |